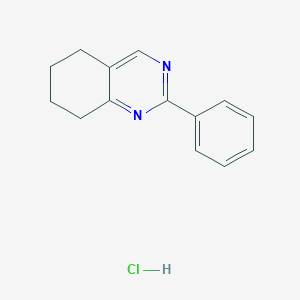

2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride

Description

2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride is a heterocyclic compound featuring a partially saturated quinazoline core substituted with a phenyl group at the C2 position and a hydrochloride salt. Quinazolines and their tetrahydro derivatives are pharmacologically significant due to their diverse bioactivities, including antitubercular, antidiabetic, and enzyme inhibitory properties .

Propriétés

Formule moléculaire |

C14H15ClN2 |

|---|---|

Poids moléculaire |

246.73 g/mol |

Nom IUPAC |

2-phenyl-5,6,7,8-tetrahydroquinazoline;hydrochloride |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14;/h1-3,6-7,10H,4-5,8-9H2;1H |

Clé InChI |

QNKULLRKXVDTCQ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de 2-phényl-5,6,7,8-tétrahydroquinazoline implique généralement la réaction d'α-aminoamidines avec des bis-benzylidène cyclohexanones. Cette réaction se produit dans des conditions douces et se caractérise par d'excellents rendements. Le processus est relativement simple et comprend les étapes suivantes :

Préparation des α-aminoamidines : Celles-ci sont synthétisées à partir des amines et des formamides correspondants.

Réaction avec les bis-benzylidène cyclohexanones : Les α-aminoamidines sont ensuite mises à réagir avec les bis-benzylidène cyclohexanones en présence d'un catalyseur approprié pour former le dérivé de quinazoline souhaité.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du chlorhydrate de 2-phényl-5,6,7,8-tétrahydroquinazoline ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et la mise en œuvre de techniques de purification efficaces pour garantir un rendement et une pureté élevés du produit final.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-phenyltetrahydroquinazoline scaffold undergoes nucleophilic substitution at the C2 and C4 positions due to electron-deficient aromatic systems. Key examples include:

-

The hydrochloride form enhances solubility in polar solvents (e.g., DMF, DMSO), facilitating these reactions.

-

Substituent effects: Electron-withdrawing groups at C4 increase reactivity toward nucleophiles .

Oxidation and Reduction

The tetrahydroquinazoline ring undergoes redox transformations:

-

Oxidation selectively targets the 5,6,7,8-tetrahydro ring, yielding fully aromatic quinazolines.

-

Catalytic hydrogenation reduces the tetrahydro ring further, enhancing conformational rigidity .

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

-

Cyclocondensation with α-aminoamidines proceeds under mild conditions (DMF, 60°C) with >80% yields .

Biological Interactions

The hydrochloride form enhances bioavailability for enzymatic interactions:

-

Molecular docking studies confirm hydrophobic interactions between the tetrahydroquinazoline core and VAL828/PHE930 residues in PI3Kδ .

Solubility and Stability Considerations

-

Solubility : >10 mg/mL in water (hydrochloride salt vs. <1 mg/mL for free base) .

-

Stability : Degrades <5% after 24 h in PBS (pH 7.4) but hydrolyzes rapidly under acidic conditions (t₁/₂: 1.5 h at pH 2).

Comparative Reactivity Table

Applications De Recherche Scientifique

Synthesis of 2-Phenyl-5,6,7,8-Tetrahydroquinazoline Hydrochloride

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported to yield derivatives with significant pharmacological properties. For instance, the reaction of α-aminoamidines with bis-benzylidene cyclohexanones has been shown to produce new tetrahydroquinazoline derivatives efficiently .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. Molecular docking studies revealed high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase . These findings suggest that this compound could be a promising candidate for developing new treatments against multidrug-resistant strains.

Antidiabetic Effects

In addition to its antitubercular properties, tetrahydroquinazolines have demonstrated inhibitory activity against α- and β-glucosidases. This mechanism is crucial for managing diabetes by blocking specific metabolic processes associated with the disease . The ability to inhibit these enzymes positions this compound as a potential therapeutic agent for diabetes management.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. A study focused on colorectal cancer (CRC) demonstrated that tetrahydroquinolinones can inhibit CRC growth by inducing cellular stress through increased reactive oxygen species (ROS) levels . The synthesized compounds exhibited significant antiproliferative effects in various cancer cell lines, indicating their potential as anticancer agents.

P2X1-Purinoceptor Antagonism

Research has identified this compound as an antagonist at P2X1-purinoceptors. Initial studies showed an IC50 value of approximately 134 μM . This antagonistic activity suggests its potential role in treating conditions related to purinergic signaling.

Anti-inflammatory Activity

The anti-inflammatory properties of tetrahydroquinolines have been explored through various synthetic analogs. Compounds derived from this scaffold were tested for their ability to reduce inflammation in vitro and showed promising results . This opens avenues for further research into their application in inflammatory diseases.

Data Tables

Case Studies

- Antitubercular Activity : In silico studies indicated that derivatives of tetrahydroquinazoline showed high binding affinities towards key enzymes involved in Mycobacterium tuberculosis metabolism. These findings warrant further exploration in vivo to assess their efficacy against resistant strains .

- Cancer Treatment : A series of novel tetrahydroquinolinones were synthesized and tested against colorectal cancer cells. Results indicated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving ROS generation .

- Purinergic Signaling : The development of selective P2X1-purinoceptor antagonists based on the tetrahydroquinazoline scaffold has shown promise in preclinical models for chronic diseases such as benign prostatic hyperplasia .

Mécanisme D'action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it has shown high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes .

Comparaison Avec Des Composés Similaires

2-Phenyl-5,6,7,8-tetrahydroquinoxaline Derivatives

- Structure: Replaces the quinazoline core with a quinoxaline scaffold.

- Key Difference: Quinoxaline derivatives lack the pyrimidine ring nitrogen atoms present in quinazolines, altering electronic properties and binding interactions.

Imidazo[2,1-b][1,3]benzothiazole Derivatives

- Structure : Features a fused imidazole-benzothiazole system instead of tetrahydroquinazoline.

- Activity : Exhibits antitumor, anesthetic, and FLT3 kinase inhibitory effects .

Substituent Modifications

Chlorinated Derivatives

- 2-Chloro-5,6,7,8-tetrahydroquinazoline Structure: Chlorine substituent at C2 instead of phenyl. Synthetic Yield: Synthesized via methods comparable to the phenyl derivative but with lower reported yields (19–28% for guanidine-based routes) .

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Functionalized Derivatives

- N6,N6-Dibenzyl-2-chloro-N4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinazoline-4,6-diamine Structure: Incorporates dibenzyl and dimethylamino groups. Synthetic Advantage: Microwave-assisted synthesis achieves 77% yield, demonstrating efficiency in introducing bulky substituents .

8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride

- Structure : Trifluoromethyl group enhances metabolic stability and bioavailability .

Activité Biologique

2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

One of the most significant biological activities of this compound is its anticancer potential . It has been identified as a potent inhibitor of human topoisomerase II (topoII), an enzyme critical for DNA replication and repair. Inhibition of topoII can lead to apoptosis in cancer cells, making it a validated target for anticancer drugs .

The mechanism by which this compound exerts its anticancer effects involves the stabilization of the DNA-enzyme complex during replication, which ultimately leads to DNA damage and cell death. This was demonstrated in various cell lines where the compound exhibited significant antiproliferative activity.

Receptor Antagonism

Recent studies have shown that this compound acts as an antagonist at P2X1-purinoceptors . This receptor is implicated in various physiological processes, including sperm transport. The compound demonstrated an IC50 value of approximately 134 µM against these receptors in isolated rat vas deferens preparations .

Implications for Male Contraception

The antagonistic activity at P2X1-purinoceptors suggests potential applications in developing non-hormonal male contraceptives. By inhibiting sperm transport through dual antagonism with alpha-1A adrenergic receptors, it may provide a novel approach to male contraception .

Antimicrobial Activity

Research has also indicated that derivatives of tetrahydroquinazolines exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis. Molecular docking studies revealed high binding affinities toward essential enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting that these compounds could serve as promising candidates for new antitubercular agents .

Antidiabetic Potential

In addition to its anticancer and antimicrobial properties, this compound has shown inhibitory activity against α- and β-glucosidases. This activity is relevant for diabetes treatment as it can impede glucose absorption in the intestines .

Summary of Biological Activities

Case Studies

Several studies have investigated the biological activities of 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives:

- Antiproliferative Effects : A study demonstrated that certain derivatives caused significant microtubule depolymerization and exhibited IC50 values lower than 10 nM in cancer cell lines like MDA-MB-435 .

- Dual Pharmacological Action : Research focusing on the dual antagonistic properties highlighted the potential for developing a non-hormonal male contraceptive method by targeting both P2X1-purinoceptors and α1-adrenoceptors .

- Antitubercular Activity : Molecular docking studies suggested that synthesized tetrahydroquinazoline derivatives could inhibit key enzymes involved in tuberculosis infection .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride?

- Methodological Answer : A common approach involves cyclization reactions using tetrahydroquinazoline precursors and phenyl-containing reagents under acidic conditions. For example, structural analogs like imidazo-benzothiazoles are synthesized via refluxing intermediates in ethanol with catalytic HCl, followed by crystallization for purification . Confirm product identity via X-ray crystallography (as in related tetrahydroquinazoline derivatives) to validate stereochemical outcomes .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : For purity assessment (≥95% as per industrial standards) .

- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., molecular formula C₁₄H₁₄N₂, MW 210.27 g/mol) .

- Mass spectrometry : To verify exact mass (e.g., 210.116 Da) .

- X-ray diffraction : For crystal structure validation, as demonstrated in Acta Crystallographica reports .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Hygiene : Prohibit eating/drinking in labs; wash hands and arms post-handling .

- Waste disposal : Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Systematically evaluate variables such as:

- Solubility : Use DMSO or saline buffers to ensure consistent dissolution .

- Batch purity : Compare HPLC profiles across studies to rule out impurities .

- Assay conditions : Replicate experiments with controlled pH and temperature to identify confounding factors .

Q. What experimental strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at -20°C (short-term) vs. -80°C (long-term) and monitor degradation via HPLC .

- Humidity : Use desiccants in sealed containers to prevent hydrochloride hydrolysis .

- Light exposure : Protect from UV light using amber vials, as recommended for hydrazine derivatives .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Isotopic labeling : Incorporate ¹⁵N or ¹³C isotopes to track binding kinetics via NMR .

- Docking simulations : Use crystal structure data (e.g., tetrahydroquinazoline analogs) to model receptor interactions .

- Kinetic assays : Measure IC₅₀ values under physiological pH (7.4) to mimic in vivo conditions .

Q. What methodologies resolve low yields in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.